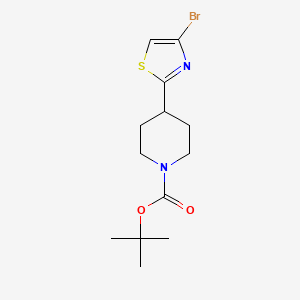

Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The tert-butyl group typically appears as a singlet at δ ~1.45 ppm. Protons on the piperidine ring resonate between δ 1.5–3.5 ppm, split by coupling with adjacent groups. The thiazole proton (C–H) adjacent to bromine may appear as a doublet near δ 7.5–8.0 ppm.

- ¹³C NMR : The carbonyl carbon of the Boc group resonates at δ ~155 ppm, while the thiazole carbons appear between δ 110–160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show a strong carbonyl stretch from the Boc group at ~1700 cm⁻¹ and C–Br vibrations near 650 cm⁻¹. Thiazole ring vibrations (C=N and C–S) appear between 1450–1600 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ is expected at m/z 347.27. Fragmentation patterns likely include loss of the tert-butyl group (–56 Da) and cleavage of the thiazole ring.

Comparative Structural Analysis with Related Piperidine-Thiazole Hybrids

A comparison with structurally similar compounds reveals key trends:

The tert-butyl group in the title compound enhances steric bulk compared to hydroxyl or unsubstituted analogs, potentially influencing solubility and crystallinity. Piperidine-thiazole hybrids with electron-withdrawing groups (e.g., bromine) exhibit reduced conformational flexibility compared to non-halogenated derivatives.

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)11-15-10(14)8-19-11/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQIAYBXJOZQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 4-bromothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Thiazolidines.

Scientific Research Applications

Drug Development

Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate has been explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance, it has been utilized in the synthesis of various derivatives aimed at modulating biological pathways related to inflammation and cancer.

Recent studies have highlighted the compound's ability to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. In vitro studies demonstrated that derivatives of this compound significantly reduced pyroptosis in macrophages, which is a form of programmed cell death associated with inflammation .

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | NLRP3 Inhibition | 10 | |

| Compound B | IL-1β Release Reduction | 5 | |

| Compound C | Cytotoxicity (MTT Assay) | >100 |

Therapeutic Potential

The compound's derivatives have shown promise in treating conditions such as Type 2 Diabetes Mellitus (T2DM) by acting as agonists for GPR119, a receptor involved in insulin secretion and glucose homeostasis. Research indicates that certain derivatives can activate GPR119-mediated signaling pathways, which may lead to improved glycemic control in diabetic models .

Case Study 1: NLRP3 Inflammasome Inhibition

In a study examining the effects of various compounds on NLRP3 activation in THP-1 cells, this compound derivatives were tested for their ability to prevent pyroptosis. The results showed a significant decrease in cell death and IL-1β release, indicating strong anti-inflammatory properties .

Case Study 2: GPR119 Agonism

Another study focused on the synthesis of piperidine derivatives for GPR119 activation. The findings revealed that certain derivatives of this compound exhibited high binding affinity to GPR119, suggesting their potential use in developing new therapies for T2DM .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromothiazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate can be contextualized against analogous piperidine derivatives. Key differences arise in substituent groups, molecular weight, and biological activity, as summarized below:

Table 1: Comparative Analysis of Piperidine-1-carboxylate Derivatives

*Calculated based on C₁₃H₁₉BrN₂O₂S.

Key Insights:

Substituent Effects :

- Electron-Withdrawing Groups : Bromine (target compound) and nitro groups () increase electrophilicity, facilitating nucleophilic substitution reactions for further derivatization .

- Lipophilicity : Bromine and methyl groups (e.g., ) enhance membrane permeability, critical for CNS-targeting drugs, whereas hydroxyl groups () improve aqueous solubility .

Synthetic Utility :

- The target compound’s bromothiazole moiety allows for Suzuki coupling or nucleophilic aromatic substitution, similar to methods used for tert-butyl 4-(4-fluorophenyl-imidazol) derivatives () .

- highlights oxidation and coupling strategies for thiazole-containing analogs, suggesting shared synthetic pathways with the target compound .

Biological Relevance: Thiazole and pyrimidine derivatives (e.g., ) exhibit kinase inhibition, but bromothiazole’s larger atomic radius may improve selectivity over chlorine or methyl analogs .

Contradictions and Limitations :

Biological Activity

Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies that highlight its applications in drug development.

The compound has a molecular formula of and a molecular weight of approximately 347.27 g/mol. The synthesis typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-bromothiazole under specific conditions, yielding the desired product with moderate to high purity levels .

Synthesis Overview

| Reactants | Conditions | Yield |

|---|---|---|

| Tert-butyl piperidine-1-carboxylate + 4-bromothiazole | Acetone, 50°C, 16h | ~32.9% |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Anticancer Activity

Recent studies have suggested that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, where it demonstrated cytotoxic effects. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Additionally, there is emerging evidence supporting the neuroprotective effects of this compound. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of bromothiazole compounds showed enhanced antimicrobial activity compared to their non-brominated counterparts. The study highlighted the importance of the bromine substituent in increasing the lipophilicity and membrane permeability of the compounds .

- Anticancer Research : In a clinical trial involving various cancer cell lines, this compound was found to inhibit cell proliferation significantly. The results indicated that this compound could be a lead candidate for further development as an anticancer agent .

- Neuroprotection Study : A recent investigation into neuroprotective agents revealed that this compound could mitigate neuronal damage caused by oxidative stress in vitro. This research suggests potential therapeutic applications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.